ABTS diammonium salt

Description

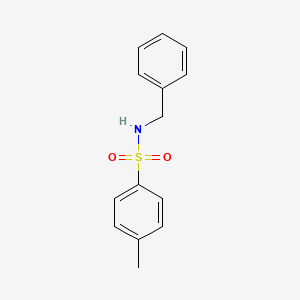

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKAJZQYNKTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166290 | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1576-37-0 | |

| Record name | N-Benzyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1576-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-p-toluenefonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The ABTS Antioxidant Assay: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant assay, a widely utilized method for determining the total antioxidant capacity of various substances. This document details the core principles of the assay, provides detailed experimental protocols, presents quantitative data for common antioxidants, and illustrates key processes through diagrams.

Core Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The principle is centered on the generation of a blue-green ABTS•+ chromophore through the oxidation of ABTS.[1][2] This radical cation has a characteristic absorbance maximum at 734 nm.[3] When an antioxidant is introduced into the solution, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing it and causing a reduction in the solution's color intensity.[3] This decolorization is directly proportional to the concentration and antioxidant activity of the substance being tested.[1] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[3]

The generation of the ABTS radical cation is typically achieved by reacting ABTS with a strong oxidizing agent, most commonly potassium persulfate or ammonium persulfate.[3][4] An alternative, earlier method involved the use of metmyoglobin and hydrogen peroxide.[5] The pre-formed radical cation is stable and can be used to test both hydrophilic and lipophilic antioxidants.[2]

Data Presentation: Antioxidant Capacity of Common Compounds

The antioxidant capacity of various compounds is often expressed relative to Trolox. The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidants as determined by the ABTS assay. A higher TEAC value indicates a greater antioxidant capacity.

| Compound | TEAC Value (mM Trolox Equivalents/mM) | Reference(s) |

| Trolox | 1.00 | (Standard) |

| Gallic Acid | 2.66 - 3.09 | [6] |

| Quercetin | 1.13 - 2.80 | [6] |

| (+)-Catechin | 0.46 - 0.90 | [6] |

| Ascorbic Acid (Vitamin C) | 0.80 - 0.97 | [6] |

| Ferulic Acid | 0.17 - 0.36 | [6] |

| Propyl Gallate | 2.10 - 2.62 | [6] |

| Glutathione | 0.28 - 0.92 | [6] |

| α-Tocopherol (Vitamin E) | ~0.50 | [6] |

Note: TEAC values can vary depending on the specific reaction conditions, including the solvent and pH.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS antioxidant assay using a 96-well microplate reader.

Reagent Preparation

-

7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[3]

-

2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.

-

ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical cation.[3][4]

-

Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]

-

Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 2.5 mM) in a suitable solvent. From this stock, prepare a series of dilutions to create a standard curve (e.g., 0.15, 0.3, 0.45, 0.6, 0.75, 0.9, 1.0 mmol/L).[7]

-

Sample Solutions: Prepare solutions of the test compounds at various concentrations in a suitable solvent.

Microplate Assay Protocol

-

Add 10 µL of the standard or sample solutions to the individual wells of a 96-well microplate.[7]

-

Add 200 µL of the adjusted ABTS•+ solution to each well.[7]

-

Mix the contents of the wells thoroughly and incubate at room temperature for 2-6 minutes.[7]

-

Measure the absorbance of each well at 734 nm using a microplate reader.[7]

-

A blank reading should be taken with the solvent used for the samples/standards instead of the antioxidant solution.[3]

Calculation of Antioxidant Capacity

-

Calculate the percentage inhibition of the ABTS•+ radical for each standard and sample:

-

% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

-

Plot a standard curve: Create a graph with the percentage inhibition on the y-axis and the concentration of the Trolox standards on the x-axis. Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.98 is desirable.

-

Determine the TEAC of the sample: Using the linear regression equation from the standard curve, calculate the Trolox equivalent concentration for the percentage inhibition of each sample. The TEAC is then expressed as mmol of Trolox equivalents per gram or mole of the sample.[7]

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows of the ABTS antioxidant assay.

Caption: Chemical principle of the ABTS antioxidant assay.

Caption: Experimental workflow for the ABTS antioxidant assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of ABTS Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a water-soluble chemical compound widely utilized as a chromogenic substrate in various biochemical assays.[1][2] Its ability to undergo oxidation in the presence of peroxidase enzymes and hydrogen peroxide results in a distinct color change, making it an invaluable tool for enzyme-linked immunosorbent assays (ELISA) and antioxidant capacity studies.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, and key applications of ABTS diammonium salt, complete with detailed experimental protocols and visual diagrams to support researchers in their laboratory work.

Chemical Properties

ABTS diammonium salt is a stable and sensitive reagent.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, AzBTS-(NH4)2 | [5] |

| CAS Number | 30931-67-0 | [6] |

| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [3][6] |

| Molecular Weight | 548.68 g/mol | [6][7] |

| Appearance | Pale green to light green or yellow powder/crystals | [5][6] |

| Melting Point | >181°C (decomposes) | [6] |

| Solubility | Water: 50 mg/mL; DMSO: 10 mg/mL; PBS (pH 7.2): ~3 mg/mL | [5][6][8] |

| pH | 5.0–6.0 (50 g/L in water at 25°C) | [6] |

| Stability | Light sensitive, hygroscopic. Stable for at least 2 years when stored at +4°C. | [5][6] |

| Storage Temperature | 2-8°C | [6] |

Chemical Structure

The chemical structure of ABTS diammonium salt consists of two benzothiazoline rings linked by an azino group. Each benzothiazoline ring is substituted with an ethyl group and a sulfonic acid group. The diammonium salt form enhances its solubility in aqueous solutions.

Caption: Chemical structure of ABTS diammonium salt.

Experimental Protocols

ABTS diammonium salt is a versatile substrate used in several key laboratory assays. Below are detailed protocols for its most common applications.

ABTS Antioxidant Capacity Assay (TEAC Assay)

This assay measures the total antioxidant capacity of a sample by its ability to scavenge the stable ABTS radical cation (ABTS•+).[5]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (or ammonium persulfate)[5]

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS diammonium salt.[5]

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[5]

-

Mix the two solutions in equal volumes.[5]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS•+ radical.[5]

-

-

Preparation of ABTS•+ Working Solution:

-

Standard Curve Preparation:

-

Prepare a series of Trolox standards of known concentrations.

-

-

Sample Measurement:

-

Calculation:

-

Plot a standard curve of the percentage of inhibition versus the concentration of the Trolox standard.[5]

-

Determine the antioxidant capacity of the samples by comparing their percentage inhibition to the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

-

Caption: Workflow for the ABTS antioxidant capacity assay.

Enzyme-Linked Immunosorbent Assay (ELISA) using ABTS

ABTS is a popular chromogenic substrate for horseradish peroxidase (HRP) in ELISA. The enzymatic reaction produces a soluble green product that can be measured spectrophotometrically.[3]

Materials:

-

Coated and blocked ELISA plate

-

HRP-conjugated antibody

-

ABTS Peroxidase Substrate solution (typically contains ABTS and hydrogen peroxide in a suitable buffer)

-

Stop solution (e.g., 1% Sodium Dodecyl Sulfate - SDS)

-

Microplate reader

Procedure:

-

Incubation with HRP Conjugate:

-

After the appropriate incubation steps with primary antibodies and samples, add the HRP-conjugated secondary antibody to each well and incubate.

-

Wash the plate thoroughly to remove any unbound conjugate.

-

-

Substrate Reaction:

-

Add 100 µL of the ABTS Peroxidase Substrate solution to each well.

-

Incubate at room temperature, protected from light, for color development. The incubation time will vary depending on the assay's sensitivity.

-

-

Stopping the Reaction (Optional but Recommended for Endpoint Assays):

-

Add 100 µL of stop solution (e.g., 1% SDS) to each well to halt the color development.

-

-

Measurement:

-

Read the absorbance at a wavelength between 405-410 nm using a microplate reader. The reading should be done within 30 minutes of stopping the reaction.

-

Reaction Mechanism in Peroxidase Assays

In the presence of hydrogen peroxide (H₂O₂), peroxidase enzymes like HRP catalyze the one-electron oxidation of the colorless ABTS substrate to form a blue-green, stable radical cation (ABTS•+).[3][7] The intensity of the color is directly proportional to the peroxidase activity.

Caption: Enzymatic oxidation of ABTS by peroxidase.

Conclusion

ABTS diammonium salt is a robust and versatile chromogenic substrate with significant applications in both antioxidant capacity determination and immunoassays. Its well-characterized chemical properties and the straightforward nature of the assays in which it is employed make it an essential tool for researchers in various scientific disciplines. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective use of ABTS in the laboratory, ensuring reliable and reproducible results.

References

- 1. General ELISA Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. On the mechanism of peroxidase-catalyzed oxygen production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cosmobiousa.com [cosmobiousa.com]

The Genesis of the ABTS Radical Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). A stable and intensely colored radical, ABTS•+ is a cornerstone of widely used antioxidant capacity assays. Understanding its formation is critical for the accurate interpretation of experimental results in drug discovery and development, as well as in the broader fields of food science and diagnostics.

The Fundamental Chemistry of ABTS Radical Cation Formation

The generation of the ABTS radical cation is an oxidative process involving the removal of a single electron from the parent ABTS molecule. This one-electron oxidation results in the formation of a stable, blue-green chromophore that exhibits strong absorbance at specific wavelengths, most notably at 415 nm, 645 nm, 734 nm, and 815 nm. The stability of this radical is attributed to the delocalization of the unpaired electron across the conjugated system of the molecule.

The most prevalent method for generating the ABTS•+ for antioxidant assays involves the use of a strong oxidizing agent, potassium persulfate (K₂S₂O₈). The reaction proceeds via a bimolecular mechanism with a low activation energy.[1]

The overall reaction can be summarized as follows:

2 ABTS²⁻ + S₂O₈²⁻ → 2 ABTS•⁻ + 2 SO₄²⁻

This reaction highlights the stoichiometric relationship between ABTS and persulfate.

Quantitative Spectrophotometric Data

The quantification of the ABTS radical cation is central to its application. The molar extinction coefficient (ε) is a critical parameter in this regard. However, it is important to note that the literature presents a range of values, which can be influenced by the solvent, pH, and the specific methodology used for its determination.[2][3] Consistency in the chosen value is paramount for reliable and reproducible results.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent/Conditions |

| 734 | 1.48 x 10⁴ | Water[2] |

| 734 | 1.0 x 10⁴ - 1.6 x 10⁴ | Not specified[2][4] |

| 415 | 3.6 x 10⁴ | Not specified[2] |

| ~415 | 26,000 - 37,000 | Not specified[5] |

| 420 | 3.6 x 10⁴ | pH 3.5 glycine/NaCl buffer[2][4] |

| 730 | 12,947 | Water (sodium phosphate buffer, pH 7.5)[6] |

| 730 | 14,750 | Ethanol[6] |

| 414 | 31,100 | Aqueous media[6] |

| 414 | 33,630 | Ethanolic media[6] |

Experimental Protocols for ABTS Radical Cation Generation

Chemical Oxidation using Potassium Persulfate

This is the most widely adopted method for preparing the ABTS radical cation solution for antioxidant assays.[7]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water or appropriate buffer (e.g., phosphate-buffered saline)

Procedure:

-

Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water or buffer.

-

Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water or buffer.

-

Generate the ABTS radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in equal volumes.

-

Incubate: Allow the mixture to stand in the dark at room temperature for 12-16 hours. This extended incubation period is crucial for the complete formation of the stable radical cation.[2][7]

-

Dilute for use: Before use in an assay, the resulting dark blue-green solution is diluted with the appropriate buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

Enzymatic Generation of ABTS Radical Cation

Enzymatic methods offer a faster and more environmentally friendly alternative to chemical oxidation.[8]

Materials:

-

ABTS

-

Laccase (e.g., from Trametes versicolor)

-

Sodium acetate buffer (0.1 M, pH 4.5) or distilled water

Procedure:

-

Prepare a 1.0 mM ABTS solution in distilled water or 0.1 M sodium acetate buffer (pH 4.5).[8]

-

Add laccase: Add laccase to the ABTS solution to a final concentration of 0.02 U/mL.[8]

-

Incubate: Incubate the mixture at room temperature (approximately 25°C) for 10 minutes.[8]

-

Remove the enzyme (optional but recommended): The resulting radical solution can be filtered through a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove the laccase.[8]

-

Dilute for use: The ABTS•+ solution is then diluted with the desired solvent (e.g., distilled water or ethanol) to the required absorbance for the assay.[8]

Materials:

-

ABTS

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (100 mM, pH 5.0)

Procedure:

-

Prepare a 9.1 mM ABTS solution: Dissolve ABTS in 100 mM potassium phosphate buffer (pH 5.0). This solution should be prepared fresh.[5][9]

-

Prepare a 0.3% (w/w) hydrogen peroxide solution: Dilute a stock solution of H₂O₂ in deionized water. This should also be prepared fresh.[5][9]

-

Initiate the reaction: In a suitable reaction vessel (e.g., a cuvette), combine the ABTS solution, the sample containing peroxidase, and initiate the reaction by adding the hydrogen peroxide solution.

-

Monitor absorbance: Immediately measure the increase in absorbance at 405-420 nm over a defined period.[5]

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Chemical reaction for ABTS radical cation formation by persulfate.

Caption: Experimental workflow for the ABTS assay using potassium persulfate.

Caption: Workflows for enzymatic generation of the ABTS radical cation.

Factors Influencing ABTS Radical Cation Formation

Several factors can influence the rate and extent of ABTS radical cation formation, which are critical to control for reproducible results:

-

Concentration of Reactants: The concentrations of both ABTS and the oxidizing agent are crucial. A stoichiometric excess of ABTS is often used to ensure complete consumption of the oxidizing agent.[1]

-

Incubation Time and Temperature: For the persulfate method, the long incubation time is necessary for the reaction to go to completion. Temperature can affect the rate of radical formation.[7]

-

pH: The stability and reactivity of the ABTS radical cation can be pH-dependent. The assay is typically performed in a buffered solution to maintain a constant pH.[10]

-

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the radical cation, as well as its molar extinction coefficient.[6]

Conclusion

The formation of the ABTS radical cation is a well-characterized process that forms the basis of a robust and versatile antioxidant capacity assay. By understanding the underlying chemical and enzymatic mechanisms, adhering to detailed experimental protocols, and being mindful of the factors that can influence the reaction, researchers can ensure the generation of reliable and accurate data. This in-depth knowledge is indispensable for professionals in drug development and other scientific disciplines who rely on the ABTS assay for critical assessments of antioxidant efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. westmont.edu [westmont.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. 以过氧化物酶 (EC 1.11.1.7) 2,2'-连氮基-双(3-乙基苯并噻唑啉-6-磺酸)为基质的酶分析 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ABTS Decolorization Assay

For researchers, scientists, and drug development professionals, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay is a cornerstone method for evaluating the antioxidant capacity of various substances. This guide provides a comprehensive overview of the assay's core principles, detailed experimental protocols, and data interpretation.

Core Principles of the ABTS Assay

The ABTS assay is a spectrophotometric method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1][2] The assay's foundation lies in the generation of the blue-green ABTS•+, which has a characteristic absorbance at specific wavelengths, most commonly 734 nm.[1][3][4] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in the solution's color.[2] This decolorization is directly proportional to the concentration and potency of the antioxidant.[2][5] The antioxidant capacity is often compared to that of Trolox, a water-soluble vitamin E analog, and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6][7]

The reaction between the antioxidant and the ABTS radical can proceed through two primary mechanisms: hydrogen atom transfer (HAT) or single electron transfer (SET).[8][9] The versatility of the ABTS assay allows for the measurement of both hydrophilic and lipophilic antioxidants.[8][9][10]

Generation of the ABTS Radical Cation (ABTS•+)

The first critical step in the ABTS assay is the generation of the ABTS radical cation. This is typically achieved by reacting ABTS with a strong oxidizing agent, such as potassium persulfate ((K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈).[2][11] The reaction involves the oxidation of the ABTS molecule, resulting in the formation of the stable, colored radical cation.

Caption: Generation of the ABTS radical cation (ABTS•+).

Decolorization by Antioxidants

Once the ABTS•+ is formed, the sample containing the antioxidant is added. The antioxidant compound reduces the ABTS•+ back to its colorless neutral form, leading to a decrease in absorbance. This decolorization step is the basis for quantification.

Caption: Decolorization of ABTS•+ by an antioxidant.

Experimental Workflow

The general workflow for performing the ABTS decolorization assay is straightforward and can be adapted for high-throughput screening using 96-well plates.[1][10]

Caption: General experimental workflow for the ABTS assay.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the ABTS decolorization assay.

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Molar Concentration | Preparation Details | Reference |

| ABTS Diammonium Salt | 7 mM | Dissolve 38.4 mg in 10 mL of deionized water. | [2] |

| Potassium Persulfate | 2.45 mM | Dissolve 5.59 mg in 10 mL of deionized water. | [2] |

| ABTS•+ Stock Solution | - | Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. | [1][12] |

| Adjusted ABTS•+ Working Solution | - | Dilute the stock solution with a suitable solvent to an absorbance of 0.700 ± 0.02 at 734 nm. | [1][11] |

| Trolox Standard Stock Solution | Varies | Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol). | [1] |

Table 2: Assay Parameters

| Parameter | Value/Range | Notes | Reference |

| Wavelength of Maximum Absorbance (λmax) | 734 nm | Other wavelengths (e.g., 414 nm, 645 nm, 815 nm) can also be used, but 734 nm is common to avoid interference. | [1][3][4] |

| Incubation Time for ABTS•+ Generation | 12-16 hours | Allows for the complete formation of the radical cation. | [1][2] |

| Reaction Time with Antioxidant | 1-6 minutes | The reaction is often rapid, but a fixed time point is used for consistency. Some "slow" antioxidants may require longer reaction times. | [13][14] |

| Standard | Trolox | A water-soluble vitamin E analog used to create a standard curve. | [6][7] |

| Assay Format | 96-well microplate or cuvette | Microplates are suitable for high-throughput screening. | [1][10] |

Detailed Experimental Protocols

Preparation of ABTS•+ Radical Cation Stock Solution

-

Prepare a 7 mM aqueous solution of ABTS diammonium salt.[2][15]

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[2][15]

-

Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[1][12]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the ABTS•+ radical.[1][2]

Preparation of Adjusted ABTS•+ Working Solution

-

Before the assay, dilute the ABTS•+ radical cation stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS, pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[1][11]

Assay Procedure (96-well plate format)

-

Prepare a series of standard solutions of Trolox at different concentrations.

-

Prepare the test samples at various concentrations in a suitable solvent.

-

Into the wells of a 96-well microplate, add a small volume (e.g., 10-20 µL) of the standard Trolox solutions, sample solutions, or a blank (the solvent used for the samples).[1][5]

-

Add a larger volume (e.g., 180-200 µL) of the adjusted ABTS•+ working solution to each well.[1][5]

-

Incubate the plate at room temperature for a specified period (e.g., 6 minutes).

-

Measure the absorbance of each well at 734 nm using a microplate reader.[1]

Data Analysis

-

Calculate the percentage of inhibition of ABTS•+ for each standard and sample using the following formula:[5][16] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot a standard curve of the percentage of inhibition versus the concentration of the Trolox standards.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by comparing their percentage of inhibition to the standard curve. The results are typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.[2]

Applications in Drug Development

The ABTS assay is a valuable tool in the pharmaceutical industry for:

-

Screening new drug candidates: It provides a rapid and reliable method for evaluating the antioxidant properties of new chemical entities.[17]

-

Investigating disease mechanisms: The assay can be used to study the role of oxidative stress in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[17]

-

Quality control of natural products: It is employed to assess the antioxidant capacity of herbal extracts and other natural products used in drug formulations.[2]

Potential Interferences

It is important to be aware of potential interferences that can affect the accuracy of the ABTS assay. These include:

-

Colored compounds: Samples that absorb light at or near 734 nm can interfere with the measurement.[4]

-

Photochemical processes: Light can induce the formation of radicals from hydrogen peroxide, which may be used in some variations of the assay, leading to erroneous results.[18][19]

-

Reaction kinetics: Different antioxidants react with ABTS•+ at different rates. "Slow" reacting compounds may require longer incubation times for an accurate assessment of their antioxidant capacity.[14][20]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 8. mybiosource.com [mybiosource.com]

- 9. mdpi.com [mdpi.com]

- 10. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism [mdpi.com]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asci-jci.org [asci-jci.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of ABTS Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a water-soluble chemical compound widely utilized as a chromogenic substrate in various enzymatic assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA) and for the determination of antioxidant capacity.[1] Its ability to form a stable, colored radical cation upon oxidation makes it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the solubility and stability of ABTS diammonium salt, offering critical data and protocols to ensure its effective and reproducible use in research and development.

Data Presentation

Solubility of ABTS Diammonium Salt

| Solvent | Concentration | Observations | Citations |

| Water | Up to 50 mg/mL (91.13 mM) | Forms a clear to very slightly hazy, light yellow-green to green solution. Ultrasonic agitation may be needed. | [2] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 3 mg/mL | Forms a clear solution. | |

| Dimethyl Sulfoxide (DMSO) | Approximately 10-20.83 mg/mL (up to 37.96 mM) | Ultrasonic agitation may be required to achieve dissolution. | |

| Dimethylformamide (DMF) | Approximately 1 mg/mL | [3] | |

| Ethanol | Insoluble | ABTS diammonium salt is generally considered insoluble in ethanol. | [4] |

| Methanol | No quantitative data available | ||

| Acetone | No quantitative data available |

Note: The effect of temperature on the solubility of ABTS diammonium salt is not extensively documented in the literature. However, for most solid solutes, solubility in water tends to increase with temperature.[5]

Stability of ABTS Diammonium Salt and its Radical Cation (ABTS•+)

The stability of both the ABTS diammonium salt and its oxidized radical cation form is paramount for reliable and reproducible experimental results.

Solid Form:

| Storage Condition | Duration of Stability | Handling Advice | Citations |

| +4°C to +8°C | At least 2 years | Store in a tightly closed container, protected from light and moisture. | [2] |

| -20°C | ≥ 4 years | [3] |

Aqueous Solution (Unoxidized):

| Condition | Observation | Recommendations | Citations |

| General | Sensitive to oxidation, especially in the presence of heavy metal ions. | Prepare fresh daily and store on ice. | [2] |

| Room Temperature (exposed to light and oxygen) | May turn dark green within a few hours. | Use immediately after preparation. | [2] |

| Storage | Solution stability can be improved by dissolving in deaerated buffer and storing under an inert gas (argon or nitrogen) in aliquots at -20°C. | For prolonged storage of solutions. | [2] |

ABTS Radical Cation (ABTS•+) Solution:

The stability of the pre-formed ABTS radical cation is highly dependent on pH.

| pH Range | Stability | Observations | Citations |

| 3.0 - 6.5 | Stable | Exhibits good stability. | [6] |

| 4.5 | Optimal Stability | Considered the optimal pH for ABTS•+ stability in many studies. | [6][7] |

| > 7.4 | Unstable | The absorbance of the ABTS•+ solution can decrease significantly over a short period. | [6][7] |

Experimental Protocols

Preparation of a 7 mM ABTS Diammonium Salt Stock Solution

This protocol is a common starting point for the generation of the ABTS radical cation used in antioxidant assays.

Materials:

-

ABTS diammonium salt (M.W. 548.68 g/mol )

-

Ultrapure water

Procedure:

-

Weigh out 38.4 mg of ABTS diammonium salt.

-

Dissolve the ABTS in 10 mL of ultrapure water.

-

Mix thoroughly until the salt is completely dissolved. This solution should be prepared fresh for use.

Generation of the ABTS Radical Cation (ABTS•+) for Antioxidant Assays

This protocol describes the generation of the ABTS radical cation using potassium persulfate as the oxidizing agent.

Materials:

-

7 mM ABTS diammonium salt stock solution

-

2.45 mM potassium persulfate solution (dissolve 6.6 mg in 10 mL of ultrapure water)

-

Phosphate buffer (e.g., 50-100 mM, pH 7.4) or acetate buffer (e.g., 20 mM, pH 4.5)

Procedure:

-

Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This incubation period allows for the complete generation of the ABTS•+ radical.[6]

-

Before use in an assay, dilute the ABTS•+ solution with the appropriate buffer (e.g., phosphate buffer for assays at neutral pH or acetate buffer for assays at acidic pH) to an absorbance of 0.700 ± 0.02 at 734 nm.[6]

Mandatory Visualization

ABTS Oxidation to its Radical Cation

References

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fountainheadpress.com [fountainheadpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of ABTS in Food Science Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of food science, the quest for rapid, reliable, and versatile analytical methods is perpetual. Among the chemical entities that have found widespread application, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, has emerged as a cornerstone chromogenic substrate. Its utility spans from the fundamental assessment of antioxidant capacity to the nuanced determination of specific enzyme activities and the development of innovative biosensors for food quality and safety monitoring. This technical guide provides a comprehensive overview of the core applications of ABTS in food science research, with a focus on detailed experimental protocols, quantitative data analysis, and the elucidation of underlying biochemical pathways.

Core Applications of ABTS in Food Science

The versatility of ABTS stems from its ability to be oxidized to a stable and intensely colored radical cation (ABTS•⁺). This property is harnessed in three primary areas of food science research:

-

Antioxidant Capacity Assays: The most prevalent application of ABTS is in the determination of the total antioxidant capacity of food matrices. The ABTS•⁺ radical is a blue-green chromophore with a characteristic absorbance at 734 nm.[1][2] In the presence of antioxidants, the radical is reduced back to its colorless form, and the degree of decolorization is proportional to the antioxidant concentration.[1][3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[4]

-

Enzyme Activity Determination: ABTS serves as an excellent substrate for various oxidoreductase enzymes, including laccase and peroxidase, which are significant in food processing and quality.[5][6] The enzymatic oxidation of ABTS produces the colored ABTS•⁺ radical, allowing for a straightforward spectrophotometric measurement of enzyme activity.

-

Biosensor Development: The ABTS-mediated colorimetric reaction is a popular choice for the development of biosensors. These analytical devices often couple an enzyme-catalyzed reaction that produces or consumes a substance that, in turn, reacts with ABTS to generate a measurable signal. Common applications include the detection of glucose and hydrogen peroxide in food samples.

I. ABTS for Antioxidant Capacity Assessment: The TEAC Assay

The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which utilizes the ABTS radical cation, is a widely adopted method for measuring the antioxidant potential of foods and beverages.[7][8] The principle lies in the ability of antioxidant compounds to scavenge the pre-formed ABTS•⁺ radical, leading to a decrease in absorbance.[1][9] The antioxidant capacity is then quantified by comparing the extent of radical scavenging to that of a standard antioxidant, Trolox, a water-soluble analog of vitamin E.[1][10]

Experimental Protocol: TEAC Assay

1. Reagent Preparation:

-

ABTS Radical Cation (ABTS•⁺) Stock Solution (7 mM):

-

Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[11]

-

Prepare a 2.45 mM potassium persulfate solution by dissolving 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][12] This stock solution is stable for up to two days when stored at 4°C in the dark.

-

-

ABTS•⁺ Working Solution:

-

Trolox Standard Solutions:

-

Prepare a stock solution of Trolox (e.g., 2.5 mM) in ethanol.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 0 to 15 µM.

-

2. Assay Procedure:

-

Pipette 20 µL of the sample extract or Trolox standard into a 96-well microplate.[14]

-

Add 200 µL of the ABTS•⁺ working solution to each well.[13]

-

Incubate the plate at room temperature for 6 minutes in the dark.[10]

-

Measure the absorbance at 734 nm using a microplate reader.[1][14]

3. Data Analysis:

-

Calculate the percentage inhibition of the ABTS•⁺ radical for each sample and standard using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•⁺ working solution without a sample, and Abs_sample is the absorbance in the presence of the sample or standard.

-

Plot a standard curve of percentage inhibition versus Trolox concentration.

-

Determine the TEAC value of the sample from the standard curve and express the results as µmol of Trolox equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).

Quantitative Data: Antioxidant Capacity of Fruit Juices

The following table summarizes the total antioxidant capacity of various commercial fruit juices as determined by the ABTS assay, showcasing the application of this method in food analysis.

| Fruit Juice | Total Antioxidant Capacity (µmol TE/mL) |

| Grape Juice | 12.34 ± 0.47 |

| Grapefruit Juice | 8.75 ± 0.32 |

| Tomato Juice | 6.45 ± 0.21 |

| Orange Juice | 5.12 ± 0.18 |

| Apple Juice | 2.89 ± 0.11 |

Data adapted from studies on commercial fruit juices.[15][16]

Visualizing the TEAC Assay Workflow

Caption: Experimental workflow for the ABTS-based TEAC antioxidant assay.

II. ABTS in Enzyme Activity Determination

ABTS is a versatile substrate for assaying the activity of several oxidoreductase enzymes that are relevant to the food industry.

A. Laccase Activity Assay

Laccases are copper-containing enzymes that catalyze the oxidation of various phenolic and non-phenolic compounds, including ABTS. They are used in beverage processing to enhance color and flavor stability.

1. Reagents:

-

Substrate Solution (0.5 mM ABTS): Dissolve 2.74 mg of ABTS in 10 mL of 0.1 M sodium acetate buffer (pH 4.5).[17]

-

Enzyme Sample: Diluted enzyme extract from a food matrix.

2. Assay Procedure:

-

Pipette 2.8 mL of the ABTS substrate solution into a cuvette.[17]

-

Add 100 µL of the diluted enzyme sample to the cuvette and mix quickly.[17]

-

Immediately start monitoring the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.[17] The molar extinction coefficient for ABTS•⁺ at 420 nm is 36,000 M⁻¹cm⁻¹.[18]

3. Calculation of Enzyme Activity:

One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Activity (U/mL) = (ΔA420/min * Total Volume) / (ε * Light Path * Enzyme Volume)

where:

-

ΔA420/min is the initial rate of change in absorbance at 420 nm.

-

Total Volume is the total volume of the reaction mixture in mL.

-

ε is the molar extinction coefficient of ABTS•⁺ (36 mM⁻¹cm⁻¹).

-

Light Path is the cuvette light path in cm.

-

Enzyme Volume is the volume of the enzyme sample in mL.

B. Peroxidase Activity Assay

Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide. They are often associated with off-flavor development and color changes in processed foods.

1. Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 5.0.[6]

-

Substrate Solution (9.1 mM ABTS): Dissolve 5.0 mg/mL of ABTS in the potassium phosphate buffer.[6]

-

Hydrogen Peroxide Solution (0.3% w/w): Prepare fresh from a 30% stock solution.[6]

-

Enzyme Sample: Diluted enzyme extract.

2. Assay Procedure:

-

In a cuvette, mix 2.7 mL of the ABTS substrate solution and 0.1 mL of the enzyme sample.

-

Initiate the reaction by adding 0.2 mL of the hydrogen peroxide solution.

-

Monitor the increase in absorbance at 405 nm for 3-5 minutes.

3. Calculation of Enzyme Activity:

One unit of peroxidase activity is defined as the amount of enzyme that will oxidize 1.0 µmole of ABTS per minute at pH 5.0 at 25°C. The calculation is similar to that for laccase activity, using the appropriate molar extinction coefficient for ABTS•⁺ at 405 nm.

Visualizing the Enzymatic Oxidation of ABTS

Caption: Signaling pathways for the enzymatic oxidation of ABTS by laccase and peroxidase.

III. ABTS-Based Biosensors in Food Analysis

The chromogenic properties of ABTS make it an ideal signaling molecule in biosensors designed for food quality and safety assessment.

A. Glucose Biosensors

The determination of glucose is crucial in various food products, including beverages and honey. ABTS-based biosensors offer a simple and cost-effective method for glucose quantification.

A common design involves a two-enzyme system. Glucose oxidase (GOx) first catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ produced then serves as a substrate for a peroxidase (e.g., horseradish peroxidase, HRP), which in turn oxidizes ABTS to its colored radical cation, ABTS•⁺. The intensity of the color produced is directly proportional to the initial glucose concentration.

B. Hydrogen Peroxide Biosensors

Hydrogen peroxide is used as a bleaching and antimicrobial agent in the food industry. Monitoring its residual levels is essential for food safety. ABTS-based biosensors provide a sensitive method for H₂O₂ detection.

This biosensor typically utilizes a peroxidase immobilized on a solid support. When a sample containing H₂O₂ is introduced, the peroxidase catalyzes the oxidation of ABTS, leading to a color change that can be quantified.

Visualizing the ABTS-Based Glucose Biosensor Workflow

Caption: Logical relationship in an ABTS-based biosensor for glucose detection.

Conclusion

ABTS has proven to be an exceptionally valuable and versatile tool in the arsenal of food scientists. Its application in antioxidant capacity assays provides a standardized method for evaluating the health-promoting properties of foods. As a chromogenic substrate for key enzymes, it facilitates the monitoring of food quality and processing efficacy. Furthermore, its integration into biosensor platforms opens up new avenues for rapid and on-site analysis of critical food components and contaminants. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of ABTS in their scientific endeavors, ultimately contributing to a safer, healthier, and more transparent food supply.

References

- 1. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. citeqbiologics.com [citeqbiologics.com]

- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. 2.7. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

The ABTS Assay in Enzymatic Reaction Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, a widely used method for studying the kinetics of various oxidoreductase enzymes. We will delve into the core principles of the assay, provide detailed experimental protocols for key enzymes, discuss data analysis for determining crucial kinetic parameters, and present the advantages and limitations of this technique.

Core Principles of the ABTS Assay

The ABTS assay is a spectrophotometric method that relies on the oxidation of ABTS to a stable, colored radical cation (ABTS•+).[1] The colorless ABTS substrate is converted into a blue-green product that exhibits strong absorbance at specific wavelengths, most commonly measured between 405-420 nm.[2][3] The rate of formation of this radical cation is directly proportional to the enzymatic activity, allowing for the continuous monitoring of the reaction kinetics.[1]

The versatility of the ABTS assay stems from its applicability to a range of oxidoreductase enzymes. For instance, in the presence of hydrogen peroxide (H₂O₂), peroxidases like horseradish peroxidase (HRP) catalyze the transfer of electrons from ABTS to H₂O₂, leading to the formation of the ABTS•+ radical.[1][2] Laccases, on the other hand, can directly oxidize ABTS using molecular oxygen as the electron acceptor.[1] This adaptability makes the ABTS assay a valuable tool in various research and development settings, including enzyme-linked immunosorbent assays (ELISA).[4]

Quantitative Data Summary

Accurate quantitative analysis in enzymatic assays is paramount. The following tables summarize key quantitative data for the ABTS assay.

| Parameter | Value | Wavelength (nm) | Enzyme | Reference |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹ cm⁻¹ | 420 | Laccase/Peroxidase | [4][5][6] |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹ cm⁻¹ | 405-420 | Peroxidase | [2] |

| Molar Extinction Coefficient (ε) | 1.48 x 10⁴ M⁻¹ cm⁻¹ | 734 | ABTS•+ | [7] |

| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹ cm⁻¹ | 415 | ABTS•+ | [7] |

Note: The molar extinction coefficient can be influenced by factors such as pH and the solvent used.[7] Researchers should maintain consistency in the value used for their calculations.

| Wavelength (nm) | Application |

| 405-420 | Commonly used for kinetic assays of peroxidases and laccases.[2][3] |

| 650 | Alternative wavelength to minimize interference.[2] |

| 734 | Often used in antioxidant capacity assays.[2][7] |

| 820 | Another alternative wavelength for detection.[2] |

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable kinetic studies. Below are generalized methodologies for performing ABTS assays with peroxidases and laccases. Optimization of specific concentrations and incubation times may be necessary depending on the enzyme and experimental conditions.

Peroxidase Activity Assay

This protocol is designed to determine the initial reaction velocity of a peroxidase-catalyzed reaction at various ABTS concentrations, while keeping the concentration of hydrogen peroxide constant and saturating.

Materials and Reagents:

-

Enzyme: Purified or partially purified peroxidase solution.

-

ABTS Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.

-

Hydrogen Peroxide (H₂O₂): 30% (w/w) stock solution.

-

Buffer Solution: 0.1 M Sodium Acetate, pH 4.5 or 100 mM Potassium Phosphate, pH 5.0.[1][8]

-

Spectrophotometer: Capable of reading absorbance at 405 nm.[2]

-

Cuvettes or 96-well microplate.

-

Pipettes and tips.

-

Distilled or deionized water.

Solution Preparation:

-

Buffer Solution (0.1 M Sodium Acetate, pH 4.5): Prepare 0.1 M solutions of acetic acid and sodium acetate. Mix the two solutions while monitoring the pH until the desired pH of 4.5 is achieved.[1]

-

ABTS Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of ABTS in the buffer solution. For example, dissolve 5.49 mg of ABTS in 1 mL of buffer. This solution should be prepared fresh and protected from light.[1]

-

Hydrogen Peroxide Stock Solution (e.g., 10 mM): Prepare by diluting a 30% H₂O₂ stock solution in deionized water. This solution should also be prepared fresh.[1][9]

-

Enzyme Working Solution: Dilute the enzyme stock solution in the buffer to a concentration that produces a linear change in absorbance over a few minutes. This optimal concentration needs to be determined empirically.[1]

Assay Procedure (Kinetic):

-

Set up the Spectrophotometer: Power on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to 405 nm and the desired temperature (e.g., 25°C).[1][2]

-

Prepare Reaction Mixtures: In a series of tubes or microplate wells, prepare different concentrations of the ABTS substrate by diluting the ABTS stock solution with the buffer. A typical range to start with for determining Michaelis-Menten constants (Km and Vmax) could be from 0.1 mM to 5 mM.[1]

-

Perform the Assay:

-

For each ABTS concentration, add the buffer and the ABTS solution to a cuvette or well and mix.

-

Add the H₂O₂ solution and mix.

-

Initiate the reaction by adding the enzyme working solution. Mix quickly.

-

Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15 or 30 seconds) for a set period (e.g., 3-5 minutes).[1][2]

-

-

Blank Reaction: Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic oxidation of ABTS.[1]

Laccase Activity Assay

The protocol for laccase is similar to that of peroxidase, with the key difference being the absence of hydrogen peroxide, as laccase utilizes molecular oxygen for the oxidation of ABTS.

Materials and Reagents:

-

Enzyme: Purified or partially purified laccase solution.

-

ABTS Substrate: As described for the peroxidase assay.

-

Buffer Solution: 100 mM phosphate-citrate buffer, pH 4.0.[10]

-

Other materials are the same as for the peroxidase assay.

Solution Preparation:

-

Buffer Solution (100 mM Phosphate-Citrate, pH 4.0): Prepare as per standard laboratory procedures. The optimal pH for ABTS oxidation by most fungal and bacterial laccases is between 3.0 and 4.0.[10]

-

ABTS Solution (e.g., 2 mM): Prepare by dissolving ABTS in the phosphate-citrate buffer.[10]

-

Enzyme Working Solution: Prepare as described for the peroxidase assay.

Assay Procedure (Kinetic):

-

Set up the Spectrophotometer: Set the wavelength to 420 nm and the temperature to 25°C.[10]

-

Perform the Assay:

-

To a cuvette, add the phosphate-citrate buffer and the ABTS solution.

-

Initiate the reaction by adding the laccase working solution and mix.

-

Immediately monitor the increase in absorbance at 420 nm over time.[10]

-

-

Blank Reaction: Run a blank reaction without the enzyme.

Data Analysis and Interpretation

The data obtained from the kinetic ABTS assay can be used to determine key enzymatic parameters, most notably the Michaelis-Menten constants, K_m_ and V_max_.

Calculating Initial Reaction Velocity (v₀):

-

Plot the absorbance values against time for each substrate concentration.

-

Determine the initial linear portion of each curve.

-

The slope of this linear portion (ΔAbs/min) represents the initial reaction rate.

-

Convert the rate from ΔAbs/min to concentration/min (e.g., µmol/min or mM/min) using the Beer-Lambert law:

Determining K_m_ and V_max_:

-

Plot the initial reaction velocities (v₀) against the corresponding substrate concentrations ([S]).

-

This plot should yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.

-

The data can then be fitted to the Michaelis-Menten equation:

-

v₀ = (V_max_ * [S]) / (K_m_ + [S])

-

-

Alternatively, for a linear representation, the data can be plotted using the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee transformations. The Lineweaver-Burk plot (1/v₀ vs. 1/[S]) is commonly used, where:

-

The y-intercept is 1/V_max_.

-

The x-intercept is -1/K_m_.

-

The slope is K_m_/V_max_.

-

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental workflows and biochemical pathways.

Caption: Experimental workflow for a peroxidase-based ABTS kinetic assay.

Caption: Enzymatic oxidation of ABTS by peroxidase and laccase.

Advantages and Limitations

The ABTS assay offers several advantages for studying enzyme kinetics:

-

High Sensitivity: The high molar extinction coefficient of the ABTS radical cation allows for the detection of low enzyme concentrations.[2]

-

Broad Applicability: It can be used for a variety of oxidoreductase enzymes.[1][4]

-

Solubility: ABTS and its radical cation are soluble in both aqueous and organic media, providing flexibility in assay conditions.[11]

-

Convenience: The assay is relatively simple to perform and can be adapted for high-throughput screening in microplates.[3]

However, researchers should also be aware of the potential limitations and interferences:

-

Interference from Colored Compounds: Samples containing compounds that absorb at the same wavelength as the ABTS radical can interfere with the assay.[2]

-

Photochemical Processes: Illumination, particularly at wavelengths shorter than 455 nm, can lead to the photochemical generation of ABTS•+, potentially causing an overestimation of enzyme activity.[9][12]

-

Non-Enzymatic Oxidation: A blank reaction is crucial to account for any non-enzymatic oxidation of ABTS.[1]

-

Radical Stability: While the ABTS radical is relatively stable, its stability can be influenced by factors such as pH and the presence of other molecules.[9]

Conclusion

The ABTS assay is a robust and versatile tool for the investigation of enzymatic reaction kinetics. Its sensitivity, convenience, and applicability to a wide range of enzymes make it a valuable method in academic research and industrial drug development. By understanding the core principles, adhering to detailed protocols, and being mindful of potential interferences, researchers can effectively utilize the ABTS assay to obtain reliable and reproducible kinetic data. This guide provides a solid foundation for the successful implementation of the ABTS assay in your laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. static.igem.org [static.igem.org]

- 4. ABTS - Wikipedia [en.wikipedia.org]

- 5. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 以过氧化物酶 (EC 1.11.1.7) 2,2'-连氮基-双(3-乙基苯并噻唑啉-6-磺酸)为基质的酶分析 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Deep Dive: Unraveling the Fundamental Differences Between ABTS and DPPH Assays

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant capacity assessment, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays stand as two of the most frequently employed spectrophotometric methods. While both are rooted in the principle of measuring the scavenging of a stable radical, their underlying chemistries, reaction mechanisms, and practical applications exhibit significant divergences. This in-depth technical guide elucidates these core differences to empower researchers in selecting the most appropriate assay for their specific analytical needs and interpreting the results with greater accuracy.

Core Principles and Chemical Reactions

At their core, both assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it and causing a measurable change in color.[1][2] However, the nature of the radicals and the specifics of the reactions differ substantially.

ABTS Assay: This assay utilizes the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[3] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate.[4][5] Antioxidants present in the sample reduce the pre-formed ABTS•+, leading to a decolorization of the solution.[3] The reduction in absorbance is measured at specific wavelengths, most commonly at 734 nm, and is proportional to the antioxidant concentration.[3][4]

DPPH Assay: The DPPH assay employs the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[1] This radical has a deep violet color in solution due to its unpaired electron.[2] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6][7] The decrease in absorbance is monitored at approximately 517 nm.[1][2]

A Comparative Analysis of Key Assay Parameters

A thorough understanding of the distinct characteristics of each assay is crucial for appropriate application and data interpretation. The following table summarizes the key fundamental differences.

| Feature | ABTS Assay | DPPH Assay |

| Radical | ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) | DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical |

| Color of Radical | Blue-green[3] | Deep violet[2] |

| Wavelength of Max. Absorbance | ~734 nm (also 415, 645, 815 nm)[4] | ~517 nm[1] |

| Reaction Mechanism | Primarily Single Electron Transfer (SET), but also Hydrogen Atom Transfer (HAT)[4][8] | Primarily Hydrogen Atom Transfer (HAT), can also proceed via SET[9] |

| Solubility | Soluble in both aqueous and organic solvents[10][11] | Soluble in organic solvents (e.g., methanol, ethanol), poorly soluble in water[9][10] |

| Applicability to Sample Types | Suitable for both hydrophilic and lipophilic antioxidants[10][11] | More suitable for lipophilic/hydrophobic antioxidants[11] |

| Radical Generation | Requires chemical generation (e.g., with potassium persulfate), which takes 12-16 hours[5][10] | Stable radical, commercially available and ready to use[10] |

| Reaction pH | Can be performed at various pH levels, allowing for the study of pH effects on antioxidant activity[12] | Typically performed in an alcoholic solution, less amenable to pH adjustments |

| Interference | Less prone to interference from colored compounds that absorb at lower wavelengths.[4] | Can be subject to interference from compounds that absorb in the 515-520 nm range.[13] |

| Reaction Kinetics | Generally faster reaction kinetics, reaching a steady state within minutes.[14] | Can have slower reaction kinetics, with some antioxidants requiring hours to reach a steady state.[14] |

Reaction Mechanisms: A Closer Look

The antioxidant activity in both assays is primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A third mechanism, Sequential Proton Loss Electron Transfer (SPLET), has also been proposed, particularly for the DPPH assay in certain solvents.[9][15]

ABTS Assay Reaction Mechanism

The ABTS assay can proceed through both SET and HAT mechanisms, with SET being considered the predominant pathway.[4][8]

Caption: Predominant Single Electron Transfer (SET) mechanism in the ABTS assay.

In the SET mechanism, the antioxidant donates an electron to the ABTS•+ radical, reducing it to the colorless ABTS form.

DPPH Assay Reaction Mechanism

The DPPH assay is widely considered to proceed primarily via the HAT mechanism, where the antioxidant donates a hydrogen atom to the DPPH• radical.[1]

References

- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 13. A comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ABTS Radical Cation Generation using Potassium Persulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the antioxidant capacity of various substances.[1][2] The assay is predicated on the generation of the stable ABTS radical cation (ABTS•+), which has a distinct blue-green color.[1][3] This radical is produced by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[2][4] Antioxidant compounds present in a sample reduce the pre-formed ABTS•+, leading to a decolorization that is proportional to the concentration and activity of the antioxidants.[1][5] The reduction in absorbance, typically measured at 734 nm, is used to quantify the total antioxidant capacity.[1][2][6] This method is versatile, applicable to both hydrophilic and lipophilic antioxidants, and is frequently employed in the fields of food science, natural product research, and pharmaceutical development to screen for antioxidant properties.[2][7][8]

Principle of the Assay

The core of the ABTS assay lies in the generation of the ABTS radical cation (ABTS•+) from the reaction between ABTS and potassium persulfate (K₂S₂O₈).[4][9] The potassium persulfate oxidizes the ABTS, resulting in the formation of the stable, intensely colored ABTS•+ radical.[9][10] This radical has characteristic absorbance maxima at several wavelengths, including 415, 645, 734, and 815 nm.[3][7] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing it and reverting it to its colorless ABTS form.[1][5] The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is directly correlated with the antioxidant activity of the sample.[2][5] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[1][7]

Data Presentation

Table 1: Reagent Preparation for ABTS•+ Stock Solution

| Reagent | Concentration | Preparation |

| ABTS Diammonium Salt | 7 mM | Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1] |

| Potassium Persulfate | 2.45 mM | Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[10][11] |

| ABTS•+ Stock Solution | - | Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.[4][12][13] |

Table 2: Stability of ABTS•+ Working Solution

| Storage Condition | Duration of Stability | Observations |

| Room temperature, in the dark | The ABTS radical solution is stable for more than two days after the initial 12-16 hour incubation.[14][15] | The absorbance of the solution may vary during the first 18 hours before stabilizing.[15] |

| 4 °C, protected from light | The diluted ABTS•+ working solution is reported to be stable for over 2 days.[14] | Some protocols suggest the radical solution can be stable for up to 6 months at 4°C when wrapped in aluminum foil.[14] |

Experimental Protocols

Preparation of ABTS•+ Stock Solution

-

Prepare a 7 mM aqueous solution of ABTS diammonium salt. Weigh 38.4 mg of ABTS and dissolve it in 10 mL of deionized water.[1]

-

Prepare a 2.45 mM aqueous solution of potassium persulfate. Weigh 6.62 mg of potassium persulfate and dissolve it in 10 mL of deionized water.[10][11]

-

Generate the ABTS•+ radical. Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).[4][12][13]

-

Incubate the mixture. Allow the solution to stand in the dark at room temperature for 12-16 hours before use.[1][4] This incubation period is crucial for the complete generation of the ABTS•+ radical.[1]

Preparation of ABTS•+ Working Solution

-

Dilute the ABTS•+ stock solution. After the incubation period, dilute the dark blue-green ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13][16]

-

Verify the absorbance. Use a spectrophotometer to confirm the absorbance of the working solution is within the desired range.

Antioxidant Assay Protocol (Microplate Method)

-

Prepare standards and samples. Prepare a series of dilutions of a standard antioxidant, such as Trolox, and the test samples.[1]

-

Pipette reagents into a 96-well microplate.

-

Incubate the reaction mixture. Incubate the microplate at room temperature for a specified time, typically ranging from 6 to 30 minutes, in the dark.[2][12]

-

Measure the absorbance. Read the absorbance of each well at 734 nm using a microplate reader.[2][12]

-

Calculate the percentage of inhibition. The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[12]

-

Determine the antioxidant capacity. Plot a standard curve of percentage inhibition versus the concentration of the antioxidant standard (e.g., Trolox). Use this curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples.[1]

Mandatory Visualization

Caption: Workflow for the generation of the ABTS radical cation.

Caption: Experimental workflow for the ABTS antioxidant assay.

References

- 1. benchchem.com [benchchem.com]

- 2. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. ABTS - Wikipedia [en.wikipedia.org]

- 8. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. japer.in [japer.in]

- 11. researchgate.net [researchgate.net]

- 12. ABTS radical scavenging capacity measurement [protocols.io]

- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 15. researchgate.net [researchgate.net]

- 16. cosmobiousa.com [cosmobiousa.com]